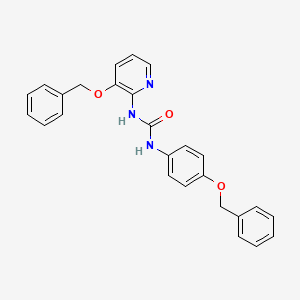methanone CAS No. 1326874-51-4](/img/structure/B2626145.png)
[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl](morpholin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl](morpholin-4-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a member of the triazole family and is synthesized using a specific method.
Aplicaciones Científicas De Investigación
Triazole Derivatives in Scientific Research
Triazole Significance and Applications : Triazoles, including the 1,2,3- and 1,2,4- variants, are crucial in developing new drugs with diverse biological activities. Their structural versatility allows for multiple modifications, enhancing their significance in medicinal chemistry. Triazoles have shown a wide range of biological activities, such as anti-inflammatory, antimicrobial, and antiviral properties. Their role extends to addressing neglected diseases, showcasing their importance in pharmaceutical development. The synthesis of triazole derivatives emphasizes green chemistry principles, aiming for efficient, sustainable methods. This approach underlines the urgent need for novel compounds against resistant bacteria and for treating emerging diseases (Ferreira et al., 2013).
Morpholine Compounds in Scientific Research
Morpholine Applications : Morpholine derivatives are investigated for their potential in various biological and chemical applications. This includes their use in enzyme-mediated processes for organic pollutant degradation, highlighting the environmental importance of morpholine-based compounds. Their inclusion in advanced oxidation processes for treating pollutants underlines their relevance in environmental science. Furthermore, the exploration of morpholine derivatives in medicinal chemistry, particularly as G protein-biased kappa agonists, points to their potential in developing therapies with fewer side effects (Mores et al., 2019).
Combined Insights
The scientific applications of "1-(4-ethylphenyl)-1H-1,2,3-triazol-4-ylmethanone" relate to the broader utility of both triazole and morpholine frameworks in developing new chemical entities with potential pharmaceutical and environmental applications. The integration of triazole and morpholine structures may offer novel pathways for designing compounds with targeted biological activities and favorable environmental profiles. The emphasis on green synthesis methods and the quest for new treatments for resistant microbial strains and neglected diseases showcase the compound's relevance in current scientific research.
Mecanismo De Acción
1H-1,2,3-Triazole
This is a class of azole compounds that contain a five-membered aromatic ring of two carbon atoms and three nitrogen atoms . They are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Propiedades
IUPAC Name |
[1-(4-ethylphenyl)triazol-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-2-12-3-5-13(6-4-12)19-11-14(16-17-19)15(20)18-7-9-21-10-8-18/h3-6,11H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTTULRLHMZJMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-([1,1'-Biphenyl]-4-yloxy)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one](/img/structure/B2626064.png)
![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2626065.png)
![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2626066.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide](/img/structure/B2626067.png)
![2-Methoxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2626069.png)
![N-(2-(N-isobutylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2626072.png)
![Tert-butyl 2-[2-[2-[2-(6-chloropyridazin-3-yl)oxyethoxy]ethoxy]ethoxy]acetate](/img/structure/B2626076.png)
![5-Chloro-2-[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2626077.png)

![Methyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride](/img/no-structure.png)

![2-Chloro-1-(2-methoxy-4-azatricyclo[4.2.1.03,7]nonan-4-yl)propan-1-one](/img/structure/B2626083.png)
![2-[2-[(4-Chlorophenyl)methylamino]ethoxy]ethanol](/img/structure/B2626086.png)